3-(Diethylamino)azepan-2-one
Description
3-(Diethylamino)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted with a diethylamino group at the 3-position. The diethylamino group is a strong electron-donating substituent, which influences reactivity, solubility, and intermolecular interactions. For instance, in coumarin derivatives, the diethylamino group enhances bathochromic shifts and quantum yields due to its electron-donating nature . Similarly, in polymers like poly(N-[3-(diethylamino)propyl]methacrylamide), this group modulates phase separation behavior in response to pH and temperature .
The azepan-2-one core (a cyclic amide) contributes to conformational rigidity, which can affect molecular interactions in biological or material science contexts. Synthesis of such compounds often involves functionalization of the azepan ring, as seen in methods for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride (a derivative with an aminomethylphenyl substituent) .
Properties
CAS No. |
92674-52-7 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(diethylamino)azepan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)9-7-5-6-8-11-10(9)13/h9H,3-8H2,1-2H3,(H,11,13) |
InChI Key |
HHCVJOUNOYDDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminocaproic acid with diethylamine in the presence of a dehydrating agent can lead to the formation of the desired lactam . Another method involves the use of 3-chloro-1-phenylpropan-1-ol as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(Diethylamino)azepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chemokine inhibitor and anti-inflammatory agent.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s biological activity is explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-(Diethylamino)azepan-2-one with structurally related azepan-2-one derivatives and amino-substituted compounds.
Table 1: Key Structural and Functional Comparisons
*Calculated based on the molecular formula C₉H₁₈N₂O.
Structural and Electronic Effects
- Diethylamino vs. Amino Groups: The diethylamino group in this compound introduces steric bulk and strong electron-donating effects compared to the smaller -NH₂ group in 3-Aminoazepan-2-one.
- Benzoylamino Substituents: The aromatic benzoylamino group in 3-(Benzoylamino)azepan-2-one enhances intermolecular π-π stacking, as evidenced by its crystalline structure . This contrasts with the flexible diethylamino group, which may promote amorphous phases in polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
